2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a chlorophenylsulfanyl group and a guanidino group attached to a propionamide backbone.
Preparation Methods
The synthesis of 2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the chlorophenylsulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenylsulfanyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or a similar reagent to introduce the acetylamino group.
Coupling with guanidino-phenyl derivative: The acetylated intermediate is coupled with a guanidino-phenyl derivative under suitable conditions to form the final product.
Chemical Reactions Analysis
2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE involves its interaction with specific molecular targets. One known target is prothrombin, a protein involved in the blood coagulation pathway . The compound binds to prothrombin and inhibits its activity, thereby affecting the coagulation process. Other potential molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE can be compared with other phenylalanine derivatives, such as:
- N-acyl-alpha amino acids and derivatives
- Amphetamines and derivatives
- Thiophenol ethers
- Alkylarylthioethers
- Chlorobenzenes
- Fatty amides
- Aryl chlorides
- Secondary carboxylic acid amides
- Guanidines
- Primary carboxylic acid amides
- Sulfenyl compounds
- Propargyl-type 1,3-dipolar organic compounds
- Organochlorides
- Organic oxides
- Hydrocarbon derivatives
- Carbonyl compounds
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20ClN5O2S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-[4-(diaminomethylideneamino)phenyl]propanamide |
InChI |
InChI=1S/C18H20ClN5O2S/c19-12-3-7-14(8-4-12)27-10-16(25)24-15(17(20)26)9-11-1-5-13(6-2-11)23-18(21)22/h1-8,15H,9-10H2,(H2,20,26)(H,24,25)(H4,21,22,23)/t15-/m0/s1 |
InChI Key |
IEEYGOJDTRVYGR-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)N=C(N)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.